Benzenesulfonamide, 2,4-dichloro-N-(3,5-dichloro-4-(3-quinolinyloxy)phenyl)-, also known as INT131 or AMG-131, is a synthetic compound characterized by its complex structure comprising multiple chlorine atoms and a quinoline moiety. The molecular formula for this compound is C21H12Cl4N2O3S, with a molecular weight of approximately 514.21 g/mol. This compound exhibits significant potential in pharmacological applications, particularly in the modulation of peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in glucose metabolism and lipid homeostasis .
The chemical reactivity of benzenesulfonamide derivatives often involves nucleophilic substitutions and electrophilic aromatic substitutions due to the presence of sulfonamide and chloro substituents. The compound can undergo hydrolysis under acidic or basic conditions, leading to the release of the sulfonamide group. Additionally, the dichloro substitutions may facilitate further reactions such as coupling reactions with other nucleophiles, making it a versatile building block in organic synthesis .
Benzenesulfonamide, 2,4-dichloro-N-(3,5-dichloro-4-(3-quinolinyloxy)phenyl)- demonstrates notable biological activity as a selective modulator of PPARγ. It has been shown to enhance insulin sensitivity and lower blood glucose levels in type II diabetes models by improving the body's response to insulin . Furthermore, its unique structure allows for brain penetration, which is advantageous for targeting central nervous system-related disorders .
The synthesis of benzenesulfonamide, 2,4-dichloro-N-(3,5-dichloro-4-(3-quinolinyloxy)phenyl)- typically involves multi-step organic synthesis techniques. Key steps may include:
These synthetic pathways are designed to ensure high yields and purity of the target compound while minimizing by-products .
Benzenesulfonamide, 2,4-dichloro-N-(3,5-dichloro-4-(3-quinolinyloxy)phenyl)- has several applications:
Studies have indicated that benzenesulfonamide, 2,4-dichloro-N-(3,5-dichloro-4-(3-quinolinyloxy)phenyl)- interacts selectively with PPARγ receptors. Its binding affinity has been quantified using various assays such as enzyme-linked immunosorbent assays (ELISA) and radiolabeled ligand binding studies. The compound exhibits a high selectivity profile compared to other nuclear hormone receptors, suggesting its potential for targeted therapies with fewer side effects .
Several compounds share structural similarities with benzenesulfonamide, 2,4-dichloro-N-(3,5-dichloro-4-(3-quinolinyloxy)phenyl)-. Here are some notable examples:
Compound Name | Structural Features | Unique Attributes |
---|---|---|
Rosiglitazone | Thiazolidinedione structure | Strong PPARγ agonist but associated with cardiovascular risks |
Pioglitazone | Thiazolidinedione structure | Similar mechanism but different side effect profile |
Ibrigamap | Contains sulfonamide and quinoline moieties | Non-thiazolidinedione with selective PPARγ modulation |
Benzenesulfonamide stands out due to its unique combination of chlorinated aromatic rings and quinoline oxygen functionality that enhances its pharmacological profile while potentially reducing adverse effects associated with traditional PPARγ agonists like thiazolidinediones .